molecular formula C21H23N3O3S2 B2931654 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide CAS No. 923464-51-1

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2931654
CAS No.: 923464-51-1
M. Wt: 429.55
InChI Key: SNIZDMIKOGCZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzamide core: This can be achieved through the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with benzoyl chloride under basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzamide intermediate with benzyl ethyl sulfonyl chloride in the presence of a base such as triethylamine.

    Final product formation: The final step involves purification and isolation of the desired product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the sulfamoyl and thiazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide

Uniqueness

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the sulfamoyl and thiazole groups, which can provide enhanced biological activity and specificity compared to similar compounds. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-24(14-17-8-6-5-7-9-17)29(26,27)19-12-10-18(11-13-19)20(25)23-21-22-15(2)16(3)28-21/h5-13H,4,14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZDMIKOGCZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.